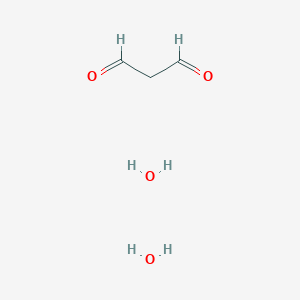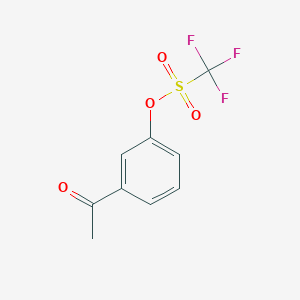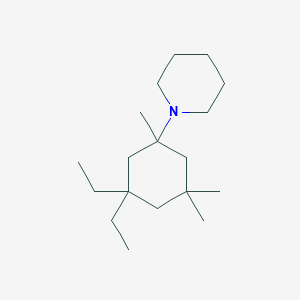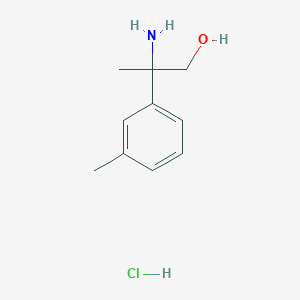![molecular formula C64H46 B12516090 9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-18-5](/img/structure/B12516090.png)
9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties. This compound is characterized by the presence of two anthracene units connected through a 1,3-phenylene bridge, with each anthracene unit further substituted by a 9,9-dimethyl-9H-fluoren-2-yl group. The compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Méthodes De Préparation
The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-Phenylene Bridge: The initial step involves the formation of the 1,3-phenylene bridge, which can be achieved through the reaction of appropriate phenylene precursors under controlled conditions.
Attachment of Anthracene Units: The anthracene units are then attached to the phenylene bridge through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Substitution with 9,9-Dimethyl-9H-Fluoren-2-yl Groups: The final step involves the substitution of the anthracene units with 9,9-dimethyl-9H-fluoren-2-yl groups, which can be achieved through Friedel-Crafts alkylation or other suitable substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the anthracene or fluorenyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or platinum, and specific reaction conditions like temperature and pressure control.
Applications De Recherche Scientifique
9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] has a wide range of scientific research applications, including:
Organic Electronics: The compound is extensively used in the development of OLEDs due to its excellent electroluminescent properties. It serves as an active layer material in OLED devices, contributing to high efficiency and brightness.
Photovoltaics: The compound is also explored for use in organic photovoltaic cells, where it acts as a donor material, enhancing the efficiency of light absorption and charge transport.
Sensors: Due to its unique optical properties, the compound is used in the development of chemical sensors for detecting various analytes, including gases and organic compounds.
Biological Applications: In the field of biology, the compound is investigated for its potential use in bioimaging and as a fluorescent probe for studying cellular processes.
Mécanisme D'action
The mechanism of action of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] primarily involves its interaction with light and charge carriers. The compound absorbs light and undergoes electronic excitation, leading to the emission of light (fluorescence) when it returns to the ground state. In OLEDs, the compound facilitates the transport of electrons and holes, contributing to the generation of light through recombination of charge carriers.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] include:
9,9’-(1,3-Phenylene)bis-9H-carbazole: This compound also features a 1,3-phenylene bridge but with carbazole units instead of anthracene and fluorenyl groups. It is used in similar applications, such as OLEDs and organic electronics.
1,3-Bis(9H-carbazol-9-yl)benzene: Another related compound with carbazole units, known for its use in organic semiconductors and light-emitting devices.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): This compound includes a bromine substituent, which can be used for further functionalization and modification in organic synthesis.
The uniqueness of 9,9’-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene] lies in its specific structural arrangement, which imparts distinct optical and electronic properties, making it highly suitable for advanced optoelectronic applications.
Propriétés
Numéro CAS |
817642-18-5 |
|---|---|
Formule moléculaire |
C64H46 |
Poids moléculaire |
815.0 g/mol |
Nom IUPAC |
9-(9,9-dimethylfluoren-2-yl)-10-[3-[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C64H46/c1-63(2)55-30-15-13-20-43(55)45-34-32-41(37-57(45)63)61-51-26-9-5-22-47(51)59(48-23-6-10-27-52(48)61)39-18-17-19-40(36-39)60-49-24-7-11-28-53(49)62(54-29-12-8-25-50(54)60)42-33-35-46-44-21-14-16-31-56(44)64(3,4)58(46)38-42/h5-38H,1-4H3 |
Clé InChI |
FNWJHCQTKNKOKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)
![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)



![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)


![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)

